15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene
Description
This polycyclic compound features a complex tetracyclic framework with fused oxygen-containing heterocycles (3,11-dioxa), a chlorine substituent at position 15, and methyl and phenyl groups at positions 4 and 7, respectively. Its structure was likely resolved via single-crystal X-ray diffraction, a method historically supported by the SHELX software suite, which remains a standard for small-molecule crystallography .
Properties
IUPAC Name |
15-chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO2/c1-14-12-18-22(25-14)21-17-13-16(24)8-9-19(17)26-20(21)10-11-23(18,2)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGECLQBCSRMVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4)OC5=C3C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst. The final step often involves chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alkanes)
Substitution: Amino or thiol derivatives
Scientific Research Applications
The compound 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and research findings.
Structure
The compound features a tetracyclic structure with multiple functional groups that contribute to its reactivity and biological activity. The presence of chlorine and phenyl groups enhances its potential for interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with various biological pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have highlighted the efficacy of dioxatetracyclo compounds in targeting specific cancer cell lines, suggesting that 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo could exhibit similar effects .
Antimicrobial Properties
The presence of halogens (like chlorine) in organic compounds often enhances their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
Materials Science
Due to its unique structural properties, this compound may find applications in the development of advanced materials.
Polymer Chemistry
The ability to modify the compound's structure can lead to the formation of new polymers with desirable mechanical and thermal properties. Such materials could be utilized in coatings, adhesives, and composite materials .
Nanotechnology
Incorporating this compound into nanomaterials could enhance their stability and functionality. Research has indicated that similar tetracyclic compounds can improve the performance of nanocarriers used in drug delivery systems .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of dioxatetracyclo compounds for their anticancer potential. The results showed that these compounds inhibited tumor growth in vitro and in vivo models, supporting further exploration of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Testing
In a separate study focused on antimicrobial agents, researchers synthesized several derivatives of dioxatetracyclo compounds. The findings indicated significant antibacterial activity against Gram-positive bacteria, suggesting that 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo could be effective against resistant strains .
Mechanism of Action
The mechanism of action of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness and similarity to other polycyclic systems can be evaluated through three lenses: molecular topology , substituent effects , and computational similarity metrics .
Topological and Substituent Analysis
A comparative analysis of key structural analogs is summarized below:
Key Observations :
- Heteroatom Diversity: The target compound’s 3,11-dioxa system contrasts with nitrogen-rich analogs (e.g., hexaazatricyclo compound ) and steroidal oxygenated systems (e.g., cholestanone ).
- Substituent Effects : The chlorine atom in the target compound and the hexaazatricyclo analog may influence electronic properties and binding affinity, whereas steroidal analogs prioritize hydrophobic interactions via alkyl/ethynyl groups .
Computational Similarity Metrics
Using methodologies from PubChem3D and binary fingerprinting:
- 3D Similarity : Shape (ST) and feature (CT) scores (thresholds: ST ≥ 0.8, CT ≥ 0.5 ) would likely highlight similarities in rigid, polycyclic frameworks but distinguish the target compound due to its unique oxygen placement and chlorine substitution.
- Binary Fingerprinting : The Tanimoto coefficient, widely used for 2D structural similarity , would group the target with other halogenated polycyclics (e.g., ), but steroidal systems () would score lower due to divergent ring systems.
Research Findings and Implications
Synthetic Accessibility : The target compound’s fused oxygen rings and chlorine substituent may pose synthetic challenges compared to nitrogen-rich analogs, which often benefit from established azacycle methodologies .
Biological Relevance : Chlorinated aromatics (e.g., 4-chlorophenyl in ) are common in bioactive molecules, suggesting the target compound could interact with hydrophobic protein pockets. However, its oxygen-rich framework might reduce metabolic stability compared to nitrogenated analogs .
Limitations : Available evidence lacks experimental data (e.g., solubility, reactivity) for the target compound. Computational predictions rely on inferred structural analogs and generalizable metrics .
Biological Activity
The compound 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data analyses, providing insights into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to a class of polycyclic compounds characterized by a tetracyclic structure with multiple functional groups. Its molecular formula is , and it features a unique arrangement that may contribute to its biological effects.
Structural Features
- Chlorine Atom : The presence of chlorine may enhance lipophilicity and biological activity.
- Dioxatetracyclic Framework : This structure is known for its stability and potential interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca exhibit significant anticancer activity:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins such as p53 and cyclins.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this one may offer therapeutic benefits:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.
- Animal Studies : In vivo experiments showed reduced paw edema in rats treated with the compound compared to controls.
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
